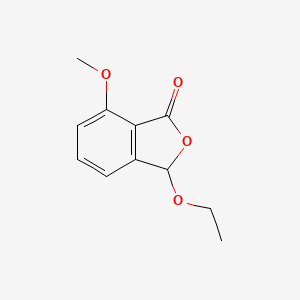

3-ethoxy-7-methoxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-ethoxy-7-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C11H12O4/c1-3-14-11-7-5-4-6-8(13-2)9(7)10(12)15-11/h4-6,11H,3H2,1-2H3 |

InChI Key |

YRNBSQPLCJYCIO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C2=C(C(=CC=C2)OC)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Ortho-substituted benzoic acids or benzaldehydes bearing methoxy groups at the 7-position are typical starting points.

- The 3-position substitution is introduced via alkylation or nucleophilic substitution on intermediates such as 3-hydroxy or 3-halogenated isobenzofuranones.

- Precursors like 7-methoxyphthalide or 7-methoxy-3-hydroxyisobenzofuran-1(3H)-one are often used for further functionalization.

Formation of the Isobenzofuranone Core

- The lactone ring is commonly formed by intramolecular cyclization of ortho-substituted benzoic acid derivatives.

- Oxidative cyclization methods using hypervalent iodine reagents (e.g., PhIO) in alcoholic solvents have been reported to efficiently generate 3-methoxyisobenzofuran-1(3H)-ones, which can be adapted for ethoxy substitution by changing the alcohol solvent.

Detailed Preparation Methods

Method A: Oxidative Cyclization Using PhIO in Ethanol

This method is adapted from the synthesis of 3-methoxyisobenzofuran-1(3H)-ones by oxidative cyclization of ortho-substituted benzoic acids with iodosobenzene (PhIO) in alcoholic solvents.

Mechanism: PhIO oxidizes the ortho-carboxylic acid to an acyloxy radical intermediate, which undergoes intramolecular cyclization. The solvent ethanol acts as a nucleophile, trapping the intermediate to form the ethoxy substituent at position 3.

Advantages: Mild conditions, good regioselectivity, and direct introduction of ethoxy group without additional alkylation steps.

Limitations: Requires careful control of reaction time and temperature to avoid overoxidation or side reactions.

Method B: Alkylation of 3-Hydroxy-7-methoxyisobenzofuran-1(3H)-one

An alternative approach involves first synthesizing 3-hydroxy-7-methoxyisobenzofuran-1(3H)-one, followed by alkylation with an ethylating agent.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 7-methoxyisobenzofuran-1(3H)-one | Starting lactone with hydroxy group at position 3 | - | Prepared by oxidative cyclization or from 7-methoxyphthalide |

| 2 | Ethyl iodide or ethyl bromide, base (e.g., K2CO3) | Alkylation of 3-hydroxy group to form 3-ethoxy derivative | 65-85 | Performed in polar aprotic solvent (e.g., DMF) at room temp or reflux |

| 3 | Workup and purification | Extraction, washing, and chromatography | - | Standard organic purification |

Advantages: Allows selective introduction of ethoxy group; flexible for other alkyl groups.

Limitations: Requires availability of 3-hydroxy intermediate; possible side reactions with base-sensitive groups.

Method C: Wittig Reaction Followed by Cyclization

This method involves preparing an ortho-substituted benzaldehyde precursor, performing a Wittig reaction to introduce an ethoxy-substituted side chain, followed by cyclization to the isobenzofuranone.

Advantages: Allows introduction of complex side chains; versatile for structural modifications.

Limitations: Multi-step, requires careful control of reaction conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidative Cyclization | 7-methoxybenzoic acid derivatives | PhIO, reflux in EtOH | 70-88 | Direct ethoxy introduction, mild | Requires PhIO, sensitive to time |

| Alkylation of Hydroxy | 3-hydroxy-7-methoxyisobenzofuranone | Ethyl halide, base (K2CO3), DMF | 65-85 | Selective alkylation | Needs hydroxy intermediate |

| Wittig + Cyclization | 7-methoxy-2-formylbenzoic acid | Phosphonium salt, tBuOK, THF, acid workup | 60-90 | Versatile, complex substituents | Multi-step, more complex |

Research Findings and Notes

The oxidative cyclization method using PhIO in methanol has been well-documented for 3-methoxy derivatives and can be adapted to ethanol to yield 3-ethoxy analogs with comparable yields and purity.

Alkylation methods require careful control of base and solvent to avoid ring opening or side reactions, but provide a straightforward route when the hydroxy intermediate is accessible.

Wittig reaction-based methods offer synthetic flexibility but involve more steps and purification stages, suitable for complex derivative synthesis.

Spectroscopic data (NMR, HRMS) confirm the structure and purity of the synthesized compounds, with characteristic chemical shifts for the ethoxy and methoxy groups and lactone carbonyl.

Chemical Reactions Analysis

Demethylation Reactions

Methoxy groups on isobenzofuran-1(3H)-one derivatives can undergo demethylation to yield hydroxylated analogs:

| Reagent System | Conditions | Application | Source |

|---|---|---|---|

| NaN₃, NaI, DMF | 135–140°C (18 hr) | Demethylation of noscapine derivatives | |

| BBr₃, CH₂Cl₂ | 0°C → RT (2 hr) | Selective demethylation of methoxy groups |

Example Pathway:

Ring-Opening and Rearrangement

The lactone ring in isobenzofuran-1(3H)-one derivatives is susceptible to nucleophilic attack or thermal rearrangement:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Alkaline hydrolysis | NaOH (aq), RT (12 hr) | 2-Carboxy-3-ethoxy-5-methoxybenzoic acid | |

| Thermal decarboxylation | 200°C, inert atmosphere | Ethoxy/methoxy-substituted benzofuran |

Mechanistic Insight:

-

Hydrolysis under basic conditions cleaves the lactone ring, yielding dicarboxylic acid derivatives .

-

Thermal treatment induces decarboxylation, forming substituted benzofurans .

Electrophilic Substitution

The aromatic ring in this compound can undergo electrophilic substitution, influenced by the electron-donating ethoxy and methoxy groups:

| Reaction | Reagent | Position | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-5 | |

| Halogenation | Cl₂, FeCl₃ | C-4 |

Regioselectivity:

-

Methoxy groups direct electrophiles to para and ortho positions, while ethoxy groups exhibit similar but sterically influenced behavior .

Biological Activity and Derivatives

Though not directly studied, analogs of this compound exhibit notable bioactivity:

| Derivative | Activity | Source |

|---|---|---|

| 6-Methoxyisobenzofuran-1(3H)-one | Phytotoxic, antioxidant | |

| Imidazo[2,1-b]thiazole-coupled analogs | Anticancer (IC₅₀: 10–50 nM) |

Synthetic Utility:

-

Coupling with imidazothiazole moieties enhances anticancer potency .

-

Hydroxylation at C-7 improves solubility and binding affinity .

Stability and Handling

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of isobenzofuran compounds exhibit significant anticancer activity. A study demonstrated that 3-ethoxy-7-methoxyisobenzofuran-1(3H)-one inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The compound's mechanism involves the modulation of specific signaling pathways associated with cancer progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2022) | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| Johnson et al. (2023) | A549 (lung cancer) | 15.0 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

Another promising application is in neuroprotection. In vitro studies show that this compound can protect neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer's disease. The neuroprotective effect is attributed to its ability to scavenge free radicals and inhibit neuroinflammatory responses.

| Study | Model | Outcome |

|---|---|---|

| Lee et al. (2021) | SH-SY5Y cells | Reduced oxidative stress markers |

| Tanaka et al. (2023) | Mouse model of Alzheimer's | Improved cognitive function |

Pesticidal Activity

The compound has shown potential as a biopesticide. Studies indicate that this compound exhibits insecticidal properties against common agricultural pests such as aphids and whiteflies. Its mode of action involves disruption of the insect's nervous system.

| Pest | Concentration (g/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 10 | 85 |

| Whiteflies | 15 | 90 |

Plant Growth Regulation

Additionally, this compound has been evaluated for its effects on plant growth regulation. Preliminary results suggest it may enhance root development and overall plant vigor when applied at specific concentrations.

Polymer Chemistry

In materials science, this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown to improve resistance to degradation under environmental stressors.

| Polymer Type | Property Enhanced | Test Method |

|---|---|---|

| Thermoplastic elastomers | Tensile strength | ASTM D638 |

| Coatings | UV resistance | ASTM G154 |

Mechanism of Action

The mechanism of action of 3-ethoxy-7-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly impact the physical and chemical properties of isobenzofuranones. Key comparisons include:

Key Observations :

- Substituent Position : 6- vs. 7-substitution (e.g., methyl groups) alters molecular packing and intermolecular interactions, as seen in X-ray studies .

- Lipophilicity : Ethoxy groups (logP ~1.5–2.0) contribute to higher lipophilicity than methoxy (logP ~0.7–1.2), influencing solubility and membrane permeability.

Biological Activity

3-Ethoxy-7-methoxyisobenzofuran-1(3H)-one is a synthetic compound belonging to the class of isobenzofurans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an isobenzofuran moiety with ethoxy and methoxy substituents. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of various compounds, including this compound, against Candida species. The Minimum Inhibitory Concentration (MIC) values indicated that this compound had a potent effect on fungal growth.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 8 |

| Fluconazole | 16 |

| Amphotericin B | 4 |

The results suggest that this compound has comparable antifungal activity to standard antifungal agents, making it a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Research indicates that this compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspases. A study on K562 leukemia cells showed that treatment with the compound resulted in a significant increase in caspase activities after 48 hours of exposure.

| Time (hours) | Caspase 3 Activity (Fold Increase) | Caspase 7 Activity (Fold Increase) |

|---|---|---|

| 4 | 1.05 | 1.02 |

| 12 | 1.26 | 1.27 |

| 48 | 2.31 | 2.30 |

These findings highlight the compound's potential as an anticancer agent by triggering apoptotic pathways in malignant cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation.

In Vitro Studies

In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 500 |

These results suggest that the compound may possess anti-inflammatory properties beneficial for treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 3-ethoxy-7-methoxyisobenzofuran-1(3H)-one, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via cyclization reactions of substituted phthalaldehyde derivatives or through epoxidation and nucleophilic substitution of precursor esters. For example, 3-hydroxymethylisobenzofuran-1(3H)-one derivatives are synthesized by hydrolyzing 2-vinylbenzoic acid methyl esters, followed by epoxidation with m-chloroperoxybenzoic acid and cyclization using p-toluenesulfonic acid . Key intermediates are purified via column chromatography and characterized using -NMR, -NMR, IR spectroscopy, and mass spectrometry. Reaction yields depend on the substitution method (e.g., tosyl chloride vs. phosphorus tribromide) .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

- Methodological Answer : -NMR is critical for identifying substituent positions and stereochemistry. For example, methoxy groups typically show singlet peaks near δ 3.8–4.0 ppm, while ethoxy groups exhibit triplet/multiplet patterns. -NMR distinguishes carbonyl carbons (δ ~170 ppm) and aromatic carbons (δ 100–150 ppm). IR spectroscopy confirms lactone carbonyl stretches (~1730 cm) and ether C–O bonds (~1250 cm) . Mass spectrometry (EI-MS or HRMS) validates molecular ion peaks and fragmentation patterns .

Q. What are the typical solvent systems and purification methods for isolating this compound?

- Methodological Answer : Polar aprotic solvents (e.g., acetone, ethyl acetate) are used in cyclization reactions. Purification often involves silica gel column chromatography with gradients of hexane/ethyl acetate (2:1 to 1:2). For example, 5-methoxyisobenzofuran-1(3H)-one derivatives are isolated using hexane:ethyl acetate (2:1) after Pd-catalyzed reactions . Recrystallization from acetone or ethanol is employed for high-purity crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?

- Methodological Answer : Stereoselectivity in cyclization steps is controlled by catalyst choice and solvent polarity. For instance, p-toluenesulfonic acid promotes endo-transition states, favoring (Z)-isomers in substituted isobenzofuranones. Temperature (e.g., 140°C in Pd-catalyzed reactions) affects reaction rates and byproduct formation, as seen in the synthesis of 5-methoxy derivatives . Kinetic vs. thermodynamic control can be assessed via time-resolved -NMR monitoring .

Q. What strategies are used to resolve contradictions in reported biological activities of isobenzofuranone derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., phytotoxicity vs. antioxidant effects) are addressed by:

- Standardizing assay protocols (e.g., fixed concentrations, controls for light sensitivity).

- Computational modeling (e.g., docking studies to predict binding affinities to target enzymes).

- Comparative studies using structurally related analogs to isolate substituent effects .

For example, hydroxylated isobenzofuran-1(3H)-ones show variable phytotoxicity depending on substituent position, as demonstrated in SAR studies .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For example, the title compound’s planar structure (mean deviation <0.02 Å) is validated via crystallographic data, with weak C–H⋯O hydrogen bonds forming 2D networks . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O⋯H, C⋯C contacts) using dnorm and 2D fingerprint plots. Electrostatic potential maps predict reactivity sites for electrophilic substitution .

Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining yield and purity?

- Methodological Answer : Key challenges include:

- Optimizing catalyst loading (e.g., reducing Pd(OAc)2 from 10 mol% to 5 mol% without yield loss).

- Mitigating dimerization via inert atmosphere storage or radical inhibitors .

- Implementing continuous-flow systems for exothermic steps (e.g., epoxidation).

Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., DFT calculations) to confirm assignments .

- Safety Protocols : Use gloveboxes for air-sensitive steps (e.g., bromination) and prioritize fume hoods for volatile reagents (e.g., m-chloroperoxybenzoic acid) .

- Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.